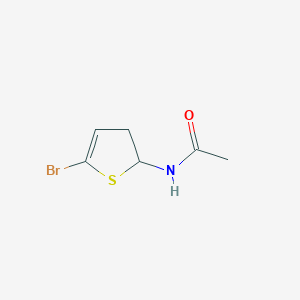
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Vue d'ensemble
Description
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C6H8BrNOS and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant and Antidepressant Activities
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide and its derivatives have been investigated for their potential anticonvulsant and antidepressant activities. A study by Xie et al. (2013) synthesized various phenylacetamide derivatives and evaluated their effects. Some compounds showed a significant reduction in immobility times in mice, suggesting potential antidepressant properties. Additionally, several synthesized compounds were found to be protective against pentylenetetrazole-induced convulsions in mice, indicating anticonvulsant activity (Xie, Tang, Pan, & Guan, 2013).
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of this compound and related compounds. For example, Qiu et al. (2017) described the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, a process that could be relevant for the synthesis of compounds like this compound (Qiu, Li, Ma, & Zhou, 2017).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. For instance, a study by Fahim and Ismael (2019) explored the antimicrobial activity of novel sulphonamide derivatives, potentially opening avenues for the use of these compounds in combating microbial infections (Fahim & Ismael, 2019).
Crystal Structure Analysis
The structural analysis of compounds related to this compound has been a subject of research. For example, Boechat et al. (2011) analyzed the structures of two N-substituted acetamides, providing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the properties of these compounds (Boechat et al., 2011).
Cytotoxicity and Redox Profile
The cytotoxicity and redox profile of derivatives of this compound have been evaluated, as seen in a study by Gouda et al. (2022), which contributes to understanding the safety and biological interactions of these compounds (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
Propriétés
IUPAC Name |
N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2,6H,3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQHPOYNWYMQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


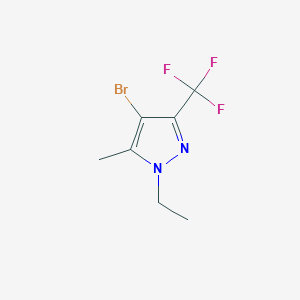
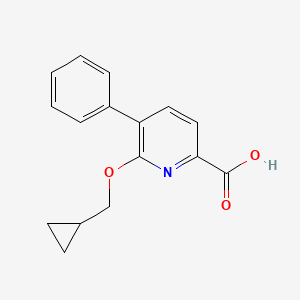


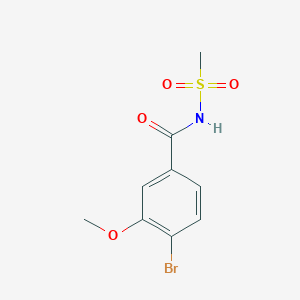
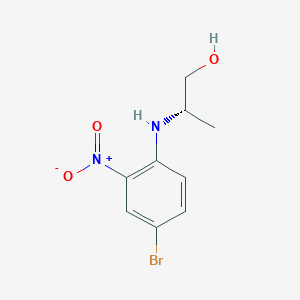

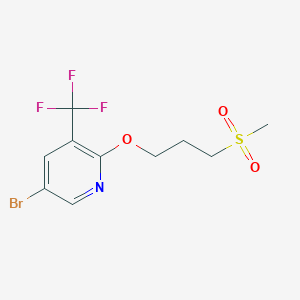
![[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol](/img/structure/B1474968.png)
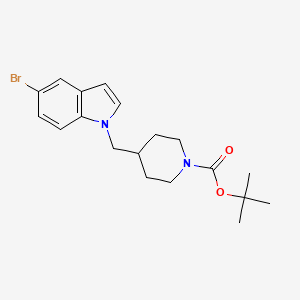
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1474972.png)
![5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid](/img/structure/B1474973.png)
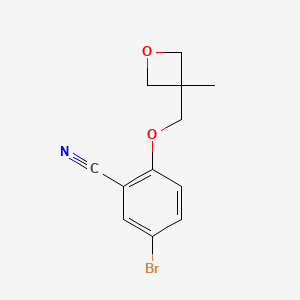
![Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1474975.png)
